molecular formula C9H13BrN2 B1520152 4-Bromo-N,N-diethylpyridin-2-amine CAS No. 1142194-28-2

4-Bromo-N,N-diethylpyridin-2-amine

Cat. No. B1520152
CAS RN: 1142194-28-2
M. Wt: 229.12 g/mol
InChI Key: RPWJQOUHBJCQCA-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylpyridin-2-amine is an organic compound with the CAS Number: 1142194-28-2 and a molecular weight of 229.12 . It has a linear formula of C9H13BrN2 .


Molecular Structure Analysis

The InChI code for 4-Bromo-N,N-diethylpyridin-2-amine is 1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 . The InChI key is RPWJQOUHBJCQCA-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

4-Bromo-N,N-diethylpyridin-2-amine and similar compounds serve as pivotal intermediates in catalytic processes. For instance, amination of aryl halides using copper catalysis has been shown to effectively convert bromopyridines to aminopyridines, highlighting the role of bromo-substituted pyridines in facilitating bond formation under mild conditions (Lang et al., 2001).

Synthesis of Novel Derivatives and Biological Activity

Research has explored the synthesis of novel pyridine derivatives via cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridines in creating compounds with potential biological activities. For example, studies on novel pyridine derivatives have indicated their application in understanding liquid crystal behaviors and assessing biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Material Science and Polymer Chemistry

In material science, bromo-substituted pyridines have been utilized in the synthesis of complex molecules and polymers. A study on the synthesis and characterization of bifunctional polymers incorporating tris(bipyridyl)ruthenium(II) and triphenylamine units demonstrates the integration of bromo-pyridine derivatives into materials that combine photophysical properties with electronic functions, paving the way for advanced materials design (Peter & Thelakkat, 2003).

properties

IUPAC Name

4-bromo-N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWJQOUHBJCQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671706
Record name 4-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-diethylpyridin-2-amine

CAS RN

1142194-28-2
Record name 4-Bromo-N,N-diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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